A Technical Guide to the Proposed Synthesis of 7-(2-Bromoethyl)-2,3,4,5-tetrahydro-1-benzoxepine
A Technical Guide to the Proposed Synthesis of 7-(2-Bromoethyl)-2,3,4,5-tetrahydro-1-benzoxepine
Disclaimer: The direct synthesis of "4-(2-Bromoethyl)oxepine" from "hydroxyphenethyl bromide" is not well-documented in scientific literature. This guide presents a proposed multi-step synthetic route to a plausible, related target molecule, 7-(2-bromoethyl)-2,3,4,5-tetrahydro-1-benzoxepine , based on established organic chemistry principles. The experimental protocols are derived from analogous transformations and should be considered illustrative.
Introduction
Benzoxepine derivatives are significant heterocyclic scaffolds in medicinal chemistry, exhibiting a range of pharmacological activities.[1][2] This technical guide outlines a comprehensive, albeit proposed, synthetic pathway for 7-(2-bromoethyl)-2,3,4,5-tetrahydro-1-benzoxepine. The synthesis begins with the commercially available starting material, 4-bromophenol, and proceeds through a series of well-established reactions, including Williamson ether synthesis, intramolecular cyclization, Suzuki-Miyaura coupling, hydroboration-oxidation, and bromination. Each step is detailed with a proposed experimental protocol, and quantitative data from analogous reactions are provided for reference.
Overall Synthetic Scheme
The proposed multi-step synthesis is illustrated below.
Figure 1: Proposed synthetic pathway for 7-(2-bromoethyl)-2,3,4,5-tetrahydro-1-benzoxepine.
Experimental Protocols and Data
Step 1: Synthesis of 1-(Allyloxy)-4-bromobenzene
This step involves a Williamson ether synthesis to couple 4-bromophenol with allyl bromide.[3][4][5]
Experimental Protocol: To a solution of 4-bromophenol (1.0 eq.) in acetone, potassium carbonate (2.0 eq.) is added, and the mixture is stirred at room temperature for 30 minutes. Allyl bromide (1.2 eq.) is then added dropwise, and the reaction mixture is heated to reflux for 4-6 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be purified by column chromatography.
| Parameter | Value/Condition | Reference |
| Reactants | 4-Bromophenol, Allyl bromide | [4] |
| Base | Potassium Carbonate (K₂CO₃) | [4] |
| Solvent | Acetone | [4] |
| Temperature | Reflux | [4] |
| Typical Yield | 85-95% | [4] |
Table 1: Reaction parameters for the synthesis of 1-(allyloxy)-4-bromobenzene.
Step 2: Synthesis of 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepine
This step involves an intramolecular cyclization to form the benzoxepine ring system.[6] Polyphosphoric acid (PPA) is a common reagent for this type of transformation.
Experimental Protocol: 1-(Allyloxy)-4-bromobenzene (1.0 eq.) is added to polyphosphoric acid at room temperature. The mixture is then heated to 80-100°C with vigorous stirring for 2-4 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and poured into ice water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.
| Parameter | Value/Condition | Reference |
| Reactant | 1-(Allyloxy)-4-bromobenzene | [6] |
| Reagent | Polyphosphoric Acid (PPA) | [6] |
| Temperature | 80-100°C | [6] |
| Typical Yield | 60-75% | [6] |
Table 2: Reaction parameters for the synthesis of 7-bromo-2,3,4,5-tetrahydro-1-benzoxepine.
Step 3: Synthesis of 7-Vinyl-2,3,4,5-tetrahydro-1-benzoxepine
A Suzuki-Miyaura cross-coupling reaction is employed to introduce a vinyl group at the 7-position of the benzoxepine ring.[7][8][9]
Experimental Protocol: A mixture of 7-bromo-2,3,4,5-tetrahydro-1-benzoxepine (1.0 eq.), vinylboronic acid pinacol ester (1.5 eq.), potassium carbonate (3.0 eq.), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.) in a 4:1 mixture of dioxane and water is degassed with argon for 15 minutes. The reaction mixture is then heated to 80-90°C for 12-16 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.
| Parameter | Value/Condition | Reference |
| Reactants | 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepine, Vinylboronic acid pinacol ester | [10][11] |
| Catalyst | Pd(dppf)Cl₂ | [10][11] |
| Base | Potassium Carbonate (K₂CO₃) | [10][11] |
| Solvent | Dioxane/Water | [10][11] |
| Temperature | 80-90°C | [10][11] |
| Typical Yield | 70-85% | [10][11] |
Table 3: Reaction parameters for the synthesis of 7-vinyl-2,3,4,5-tetrahydro-1-benzoxepine.
Step 4: Synthesis of 2-(2,3,4,5-Tetrahydro-1-benzoxepin-7-yl)ethan-1-ol
The vinyl group is converted to a primary alcohol via hydroboration-oxidation, which proceeds with anti-Markovnikov regioselectivity.[12][13][14][15][16]
Experimental Protocol: To a solution of 7-vinyl-2,3,4,5-tetrahydro-1-benzoxepine (1.0 eq.) in dry tetrahydrofuran (THF) at 0°C under an inert atmosphere, a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 1.1 eq.) is added dropwise. The mixture is stirred at 0°C for 1 hour and then at room temperature for 2 hours. The reaction is cooled back to 0°C, and a solution of sodium hydroxide (3 M, 3.0 eq.) is added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution, 3.0 eq.). The mixture is stirred at room temperature for 2 hours. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The product is purified by column chromatography.
| Parameter | Value/Condition | Reference |
| Reactant | 7-Vinyl-2,3,4,5-tetrahydro-1-benzoxepine | [13][14] |
| Reagents | 1. BH₃·THF2. H₂O₂, NaOH | [13][14] |
| Solvent | Tetrahydrofuran (THF) | [13][14] |
| Temperature | 0°C to Room Temperature | [13][14] |
| Typical Yield | 80-90% | [13][14] |
Table 4: Reaction parameters for the synthesis of 2-(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)ethan-1-ol.
Step 5: Synthesis of 7-(2-Bromoethyl)-2,3,4,5-tetrahydro-1-benzoxepine
The final step is the conversion of the primary alcohol to the target bromoethyl derivative. This can be achieved using various brominating agents, such as phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide and triphenylphosphine (Appel reaction).[17][18][19][20]
Experimental Protocol (using PBr₃): To a solution of 2-(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)ethan-1-ol (1.0 eq.) in anhydrous dichloromethane at 0°C under an inert atmosphere, phosphorus tribromide (PBr₃, 0.4 eq.) is added dropwise. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 2-4 hours. The reaction is quenched by the slow addition of ice-cold water. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to afford the final product. Purification can be performed by column chromatography if necessary.
| Parameter | Value/Condition | Reference |
| Reactant | 2-(2,3,4,5-Tetrahydro-1-benzoxepin-7-yl)ethan-1-ol | [19][20] |
| Reagent | Phosphorus Tribromide (PBr₃) | [19][20] |
| Solvent | Dichloromethane (CH₂Cl₂) | [19][20] |
| Temperature | 0°C to Room Temperature | [19][20] |
| Typical Yield | 75-90% | [19][20] |
Table 5: Reaction parameters for the synthesis of 7-(2-bromoethyl)-2,3,4,5-tetrahydro-1-benzoxepine.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for a single synthetic step, from reaction setup to product purification.
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